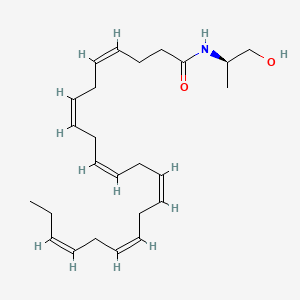
(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide
Vue d'ensemble
Description
(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide, also known as (R)-(+)-DHP, is a novel fatty acid derivative that has a wide range of applications in the fields of biochemistry and physiology. It is a relatively new compound that has been studied for its potential as a therapeutic agent and its ability to interact with a variety of biological systems.
Applications De Recherche Scientifique
Bioactive Metabolites and Health Benefits
(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide, as part of the broader category of docosahexaenoic acid (DHA) metabolites, has been linked to numerous health benefits. DHA is recognized as an essential fatty acid and a source of anti-inflammatory specialized proresolving mediators (SPMs) like resolvins, protectins, and maresins. Beyond SPMs, DHA metabolites exhibit potent biological effects. These metabolites include DHA-derived SPMs, DHA epoxides, electrophilic oxo-derivatives (EFOX) of DHA, neuroprostanes, ethanolamines, acylglycerols, docosahexaenoyl amides of amino acids or neurotransmitters, and branched DHA esters of hydroxy fatty acids. The pleiotropic effects of these metabolites encompass augmenting energy expenditure, stimulating lipid catabolism, modulating immune response, aiding in resolving inflammation, and promoting wound healing and tissue regeneration. They have been associated with neuroprotection, anti-hypertension, anti-hyperalgesia, anti-arrhythmia, and anti-tumorigenesis effects. This suggests a potential for (R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide to contribute to these health benefits through its role as a DHA metabolite (Kuda, 2017).
Cognitive Health and Neuroprotection
DHA is integral to brain structure and function, with its accumulation in the fetal brain occurring primarily during the last trimester of pregnancy and continuing at high rates until the end of the second year of life. Given the relatively low endogenous formation of DHA, its intake may contribute to optimal brain development. Research has justified the use of DHA in relation to brain function for neuronal cell growth and differentiation, as well as in neuronal signaling. The majority of human studies focus on DHA's contribution to optimal visual acuity development. However, accumulating data suggest potential effects of DHA on the brain during infancy, with recent studies indicating that the impact of DHA may depend on gender and genotype of genes involved in endogenous DHA synthesis. DHA levels may influence early development, with recognized potential effects during childhood and adult life, suggesting a role in cognitive decline and major psychiatric disorders (Lauritzen et al., 2016).
Propriétés
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(2R)-1-hydroxypropan-2-yl]docosa-4,7,10,13,16,19-hexaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-24(2)23-27/h4-5,7-8,10-11,13-14,16-17,19-20,24,27H,3,6,9,12,15,18,21-23H2,1-2H3,(H,26,28)/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRZWFSEAGKIMB-BSBZWLAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)N[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




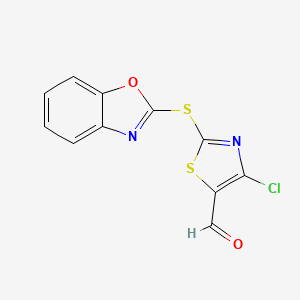


![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)

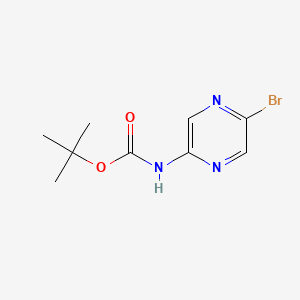
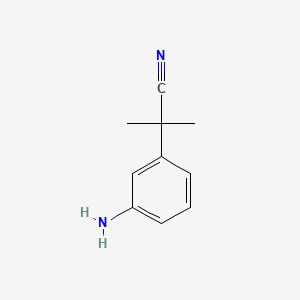
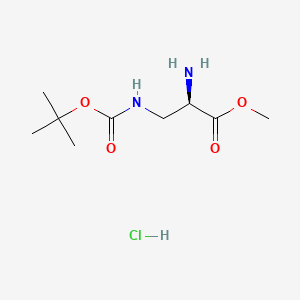
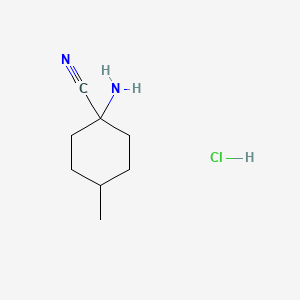
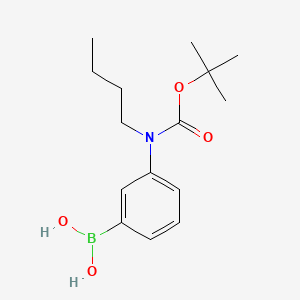

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)